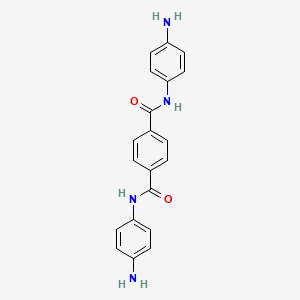

n,n'-Bis(4-aminophenyl)terephthalamide

Description

Contextualizing the Significance of Aromatic Diamines in High-Performance Materials

Aromatic diamines are a class of organic compounds fundamental to the synthesis of high-performance polymers, including polyimides and aramids. patsnap.comresearchgate.net Their importance stems from the unique properties they impart to the final material, which are directly linked to their chemical structure, characterized by two amino groups attached to a rigid aromatic ring system. patsnap.com

The presence of the aromatic rings in the diamine backbone is a primary contributor to the exceptional thermal stability of these polymers. patsnap.com This rigidity enhances the polymer chain's stiffness, leading to high glass transition temperatures (Tg), often exceeding 300°C. patsnap.com This allows the materials to maintain their structural integrity and mechanical properties at elevated temperatures, a critical requirement for applications in aerospace, electronics, and automotive components. academicstrive.compatsnap.com

Table 1: Key Properties Imparted by Aromatic Diamines to High-Performance Polymers

| Property | Structural Contribution from Aromatic Diamine | Resulting Advantage in Polymer |

| High Thermal Stability | The rigid aromatic rings in the polymer backbone limit chain mobility. patsnap.com | Leads to a high glass transition temperature (Tg) and allows the material to be used at elevated temperatures. patsnap.com |

| Excellent Mechanical Strength | The rigid structure promotes polymer chain alignment and strong intermolecular forces. patsnap.com | Results in high tensile strength, toughness, and durability, making materials suitable for stress-bearing applications. academicstrive.compatsnap.com |

| Chemical Resistance | The stable aromatic structure is inherently resistant to chemical attack. patsnap.com | Enhances the longevity and reliability of components used in harsh chemical environments. patsnap.com |

| Controlled Polymerization | The two reactive amino groups facilitate chain growth and cross-linking. patsnap.comresearchgate.net | Allows for the synthesis of high-molecular-weight polymers with tailored network structures. mdpi.com |

Evolution of Research Perspectives on Terephthalamide-Containing Monomers

Research into terephthalamide-containing monomers and their corresponding polymers, known as aramids, has evolved significantly over the past several decades. A pivotal moment in this evolution was the discovery of poly-paraphenylene terephthalamide (B1206420), commercially known as Kevlar, by Stephanie Kwolek and Herbert Blades at DuPont in 1965. academicstrive.com This breakthrough, which led to a fiber with unprecedented strength-to-weight properties, was achieved through the low-temperature polycondensation of p-phenylenediamine (B122844) and terephthaloyl chloride. academicstrive.comnih.gov The success of Kevlar sparked immense academic and industrial interest, establishing a new field of polymer chemistry focused on rigid-rod aromatic polyamides. academicstrive.comtandfonline.com

Early research primarily focused on simple, symmetric monomers to create highly regular, crystalline polymer structures, which were responsible for the material's remarkable strength. academicstrive.comnih.gov However, the very rigidity and strong hydrogen bonding that gave these polymers their strength also made them largely insoluble and infusible, presenting significant processing challenges. nih.govntu.edu.tw

This led to a shift in research perspectives. Scientists began to explore ways to improve processability without sacrificing the desirable thermal and mechanical properties. This new direction involved the molecular design of more complex and often unsymmetrical monomers. nih.govntu.edu.tw The introduction of flexible linkages, bulky side groups, or non-coplanar structures into the monomer backbone became a key strategy to disrupt the polymer's tight packing, thereby increasing solubility. ntu.edu.tw The synthesis of n,n'-Bis(4-aminophenyl)terephthalamide is representative of this evolution, as it can be used as a larger, pre-formed monomeric unit to build aramid chains, offering an alternative to the direct polycondensation of p-phenylenediamine and terephthaloyl chloride. google.com This approach provides another route to control the polymer architecture and final properties. google.com

Current Research Landscape and Academic Importance of the Compound

The current research landscape for this compound and structurally similar monomers is focused on the synthesis of novel aramids with tailored properties for specialized applications. ntu.edu.twresearchgate.net A primary academic goal is to overcome the traditional trade-off between the high performance of aramids and their poor processability. nih.govntu.edu.tw Researchers are actively designing and synthesizing new aromatic diamines and diacids to create polymers that are soluble in common organic solvents, enabling easier processing into films, coatings, and complex shapes. mdpi.comntu.edu.tw

For example, studies have shown that incorporating bulky, propeller-shaped triphenylamine (B166846) units into the diamine monomer can disrupt intermolecular hydrogen bonding and reduce the coplanarity of the aromatic units. ntu.edu.tw This structural modification leads to polyamides that are amorphous and readily soluble in solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc), while still maintaining high glass transition temperatures (257–287 °C) and excellent thermal stability, with 10% weight-loss temperatures exceeding 550 °C. ntu.edu.tw

Another area of research involves introducing different functional groups or heterocyclic structures into the polymer backbone to enhance specific properties. The synthesis of copolyamides using a combination of different diamines, such as 2,6-bis(p-aminophenyl)benzo[1,2-d;5,4-d']bisoxazole and p-phenylenediamine, has been shown to yield fibers with improved tensile strengths compared to traditional poly(p-phenylene terephthalamide) (PPTA) spun under similar conditions. researchgate.net These advanced copolyamides exhibit outstanding thermal stability, with decomposition temperatures above 570°C, and can be spun into high-performance fibers from liquid crystal solutions. researchgate.net The academic importance of this compound lies in its role as a foundational and versatile monomer, enabling the systematic investigation of structure-property relationships in high-performance polymers. google.com

Table 2: Selected Research Findings on Advanced Aromatic Polyamides

| Polymer System | Key Monomers | Noteworthy Properties |

| Triphenylamine-Containing Polyamides | N,N′-Bis(4-aminophenyl)-N,N′-diphenyl-1,4-phenylenediamine and various aromatic dicarboxylic acids. ntu.edu.tw | Amorphous, readily soluble in organic solvents, Tg of 257–287 °C, and 10% weight loss above 550 °C. ntu.edu.tw |

| Benzobisoxazole Copolyamides | 2,6-bis(p-aminophenyl)benzo[1,2-d;5,4-d']bisoxazole, p-phenylenediamine, and terephthaloyl chloride. researchgate.net | Crystalline, improved thermal stability over PPTA (10% weight loss > 570°C), and enhanced fiber tensile strength (up to 1.81 GPa). researchgate.net |

| Fluorinated Polyamides | 4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl)aniline and various dicarboxylic acids. mdpi.com | Amorphous, soluble in polar organic solvents, highly transparent, and colorless films. mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

1-N,4-N-bis(4-aminophenyl)benzene-1,4-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2/c21-15-5-9-17(10-6-15)23-19(25)13-1-2-14(4-3-13)20(26)24-18-11-7-16(22)8-12-18/h1-12H,21-22H2,(H,23,25)(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPOHXHHHVSGUMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N)C(=O)NC3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40288269 | |

| Record name | n,n'-bis(4-aminophenyl)terephthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34066-75-6 | |

| Record name | MLS000737301 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n,n'-bis(4-aminophenyl)terephthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of N,n Bis 4 Aminophenyl Terephthalamide

Classical Approaches to n,n'-Bis(4-aminophenyl)terephthalamide Synthesis

Traditional methods for synthesizing this compound often begin with readily available industrial chemicals and involve well-established reaction types, such as nitration and subsequent reduction. These pathways are reliable but may involve harsh conditions or multiple steps.

Reduction Strategies of N,N'-bis(4-nitrophenyl)terephthalamide

A primary and direct route to obtaining this compound is through the chemical reduction of its dinitro precursor, N,N'-bis(4-nitrophenyl)terephthalamide. google.com In this process, the two nitro groups (-NO₂) on the phenyl rings are converted into amino groups (-NH₂), yielding the final diamine product. This transformation is a critical step, and various reducing agents and conditions can be employed to achieve high yields and purity. The general reaction involves reducing N,N'-bis(4-nitrophenyl)terephthalamide to form the desired this compound. google.comprepchem.com Common reduction strategies include catalytic hydrogenation, which offers a clean and efficient conversion, and the use of chemical reducing agents like lithium aluminum tetrahydride (LiAlH₄). google.com

The precursor, N,N'-bis(4-nitrophenyl)terephthalamide, can itself be synthesized through a couple of established methods. google.com One pathway involves the reaction of terephthalic acid chloride with para-nitroaniline. google.com Another approach is to first synthesize N,N'-bis(phenyl)terephthalamide from aniline (B41778) and dimethylterephthalate, followed by a nitration step to introduce the nitro groups. google.com

Catalytic Hydrogenation Protocols and Reaction Conditions

Catalytic hydrogenation is a widely used method for the reduction of N,N'-bis(4-nitrophenyl)terephthalamide due to its efficiency and high yields. google.com This process involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. google.comrsc.org The choice of catalyst, solvent, temperature, and pressure are crucial parameters that influence the reaction's success.

A variety of catalysts are effective for this transformation, including those based on nickel (such as Raney nickel), platinum (like Adams' catalyst, PtO₂), palladium, and rhenium. google.comprepchem.com The reaction is typically carried out in a high-pressure reactor. google.com For instance, a documented procedure involves dissolving N,N'-bis(4-nitrophenyl)terephthalamide in a solvent like dimethylformamide or dimethylacetamide. google.comprepchem.com The catalyst is then added to this mixture. The reactor is charged with hydrogen gas at pressures ranging from 10 to 600 psi, and the reaction is conducted at temperatures between 80°C and 110°C for 4 to 7 hours. google.com One specific example demonstrated a 98.5% yield using a rhenium oxide catalyst in dimethylformamide at 80°C and 500 psi hydrogen pressure. google.com

Interactive Table 1: Catalytic Hydrogenation Conditions for N,N'-bis(4-nitrophenyl)terephthalamide Reduction

| Parameter | Condition | Source(s) |

| Catalysts | Rhenium oxide, Raney nickel, Platinum, Palladium, Nickel copper | google.comprepchem.com |

| Solvents | Dimethylformamide, Dimethylacetamide | google.comprepchem.com |

| Hydrogen Pressure | 10 - 600 psi | google.com |

| Temperature | 80 - 110 °C | google.com |

| Reaction Time | 4 - 7 hours | google.com |

| Reported Yield | 98.5% (with Rhenium oxide catalyst) | google.com |

Aminolysis Reactions in Precursor Formation Pathways

Aminolysis, a reaction involving the cleavage of a chemical bond by an amine, plays a key role in the formation of the precursors for this compound. The synthesis of the direct precursor, N,N'-bis(4-nitrophenyl)terephthalamide, can be achieved by reacting terephthalic acid chloride with para-nitroaniline. google.com This reaction is an example of aminolysis, where the amine (para-nitroaniline) attacks the acyl chloride groups of terephthaloyl chloride, displacing the chloride ions and forming the stable amide bonds of the terephthalamide (B1206420) structure.

Similarly, another precursor, N,N'-bis(phenyl)terephthalamide, is formed via the reaction of dimethylterephthalate and aniline, which also proceeds through an aminolysis-type mechanism where aniline displaces the methoxy (B1213986) groups of the ester. google.com This intermediate is then subjected to nitration to yield N,N'-bis(4-nitrophenyl)terephthalamide, which is subsequently reduced to the final product. google.com

Sustainable and Green Synthesis of the Compound

In response to growing environmental concerns, green synthesis routes are being developed. These methods focus on chemical recycling and the valorization of plastic waste, offering a more sustainable alternative to classical synthetic approaches.

Valorization of Poly(ethylene terephthalate) Waste via Aminolysis

A promising green strategy for producing valuable chemical building blocks is the chemical recycling of poly(ethylene terephthalate) (PET) waste. researchgate.netresearchgate.net PET, a widely used polyester, can be chemically broken down, or depolymerized, into its constituent monomers or other useful chemicals. One such method is aminolysis, where an amine is used to cleave the ester bonds of the PET polymer chain. researchgate.netresearchgate.net This process can be tailored to produce a variety of crystalline terephthalamides. researchgate.net

By reacting PET waste with specific diamines under controlled conditions, it is possible to synthesize terephthalamide derivatives. researchgate.netnih.gov For example, the aminolysis of PET with ethylenediamine (B42938) has been shown to produce N,N'-bis(2-aminoethyl)terephthalamide, a compound with reactive amino end groups that can be used as a hardener for epoxy resins. researchgate.netsemanticscholar.org This demonstrates the principle of converting PET waste into functional diamide (B1670390) molecules. This approach represents a significant advancement in chemical upcycling, turning low-value plastic waste into high-performance chemical building blocks. researchgate.netacs.org

Organocatalytic Depolymerization Mechanisms for Diamine Production

To make the aminolysis of PET more efficient and environmentally friendly, researchers have focused on the use of organocatalysts. researchgate.netibm.com These are metal-free, organic molecules that can effectively catalyze the depolymerization reaction under milder conditions than traditional metal-based catalysts. researchgate.netresearchgate.net A particularly effective organocatalyst for the aminolytic depolymerization of PET is 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), a type of guanidine (B92328) base. researchgate.netibm.com

The mechanism of TBD catalysis involves a dual activation role. researchgate.nettamu.edu It is proposed that TBD activates the PET polymer through hydrogen bond formation. tamu.edu This interaction increases the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. This bifunctional nature of TBD, where it can activate the carbonyl group, is key to its high efficiency in the depolymerization process. researchgate.net This organocatalytic approach not only facilitates the breakdown of PET but also allows for the synthesis of a diverse range of terephthalamide compounds from post-consumer plastic waste. researchgate.net

Interactive Table 2: Organocatalytic Aminolysis of PET Waste

| Parameter | Description | Source(s) |

| Feedstock | Post-consumer Poly(ethylene terephthalate) (PET) waste | researchgate.netibm.com |

| Reaction Type | Aminolytic Depolymerization | researchgate.net |

| Catalyst | 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | researchgate.netibm.com |

| Catalyst Type | Guanidine-based Organocatalyst | researchgate.net |

| Mechanism | Bifunctional activation of the ester carbonyl group via hydrogen bonding | researchgate.nettamu.edu |

| Products | Crystalline terephthalamides, Diamine building blocks | researchgate.net |

Optimization Techniques for Synthetic Yield and Purity of the Compound

The optimization of synthetic protocols for this compound is crucial for its industrial application, particularly as a monomer in the production of high-performance aromatic polyamides like poly(p-phenylene)terephthalamide. google.com Research efforts have focused on maximizing yield and ensuring high purity through the refinement of reaction conditions, catalyst selection, and purification methods. The primary route for synthesis involves the reduction of the precursor, N,N'-bis(4-nitrophenyl)terephthalamide. google.comprepchem.com

Optimization strategies for this conversion center on catalytic hydrogenation, with key parameters including the choice of catalyst, hydrogen pressure, reaction temperature, and solvent system. google.comprepchem.com The selection of an appropriate catalyst is paramount, with various metal-based systems demonstrating high efficacy. Catalysts such as Raney nickel, platinum, palladium, and rhenium compounds have been successfully employed. google.comprepchem.com

The reaction is typically carried out in a high-pressure reactor using a suitable solvent, such as dimethylformamide (DMF) or dimethylacetamide. google.comprepchem.com After the reaction, the catalyst is removed by filtration, often while the solution is still hot (70-120°C), and the product precipitates upon cooling to room temperature. google.com Further purification is achieved through recrystallization from an organic solvent like dimethylacetamide, which yields the final product as pure, slightly yellow, needle-shaped crystals. google.comprepchem.com

Detailed research findings have demonstrated that high yields, often exceeding 97%, can be achieved by carefully controlling these parameters. For instance, the use of rhenium-based catalysts in dimethylformamide has been shown to produce near-quantitative yields. google.com Similarly, Raney nickel has proven to be a highly effective catalyst for this hydrogenation. prepchem.com

Detailed Research Findings:

Studies have systematically investigated the impact of different catalysts and conditions on the reduction of N,N'-bis(4-nitrophenyl)terephthalamide.

Catalytic System: The choice of catalyst significantly influences both the reaction rate and the final yield. Rhenium hepta sulfide (B99878) and Rhenium oxide have been shown to be particularly effective, leading to yields of 99% and 98.5%, respectively, under a hydrogen pressure of 500 psi at 80°C. google.com Raney nickel is another robust catalyst, providing a yield of 97.7% at 100°C and 600 psi hydrogen pressure. prepchem.com An older method using iron in a hydrochloric acid solution, followed by neutralization, results in a slightly lower yield of 96%. google.com

Reaction Conditions: The temperature and pressure are critical parameters. The hydrogenation is generally conducted at elevated temperatures, typically between 80°C and 110°C, and hydrogen pressures ranging from 10 to 600 psi. google.comprepchem.com The reaction time is also optimized, usually falling within a 3 to 7-hour window to ensure complete conversion of the nitro groups. google.comprepchem.com

Purification: Post-synthesis purification is essential for obtaining the high-purity monomer required for polymerization. The standard procedure involves filtering the hot reaction mixture to remove the solid catalyst, followed by cooling to induce precipitation of the product. google.com A subsequent recrystallization step, typically using dimethylacetamide, is effective in removing residual impurities, affording the compound as "beautiful needle-shaped pale yellow crystals". prepchem.com The purity of the final product is often confirmed by techniques such as infrared spectrophotometry, nuclear magnetic resonance, and elemental analysis. google.comprepchem.com

The following data tables summarize the findings from various optimization studies for the synthesis of this compound via the reduction of N,N'-bis(4-nitrophenyl)terephthalamide.

Table 1: Comparison of Catalytic Systems for the Synthesis of this compound

| Catalyst | Solvent | Temperature (°C) | Hydrogen Pressure (psi) | Reaction Time (hours) | Yield (%) | Source |

| Rhenium hepta sulfide | Dimethylformamide | 80 | 500 | 3 | 99 | google.com |

| Rhenium oxide | Dimethylformamide | 80 | 500 | 3 | 98.5 | google.com |

| Raney nickel | Dimethylacetamide | 100 | 600 | 5-6 | 97.7 | prepchem.com |

| Iron / Hydrochloric acid | Aqueous | 90-100 | Atmospheric | Not specified | 96 | google.com |

Table 2: Optimized Process Parameters and Purification

| Parameter | Optimized Condition | Purpose | Source |

| Reaction Temperature | 80 - 110°C | To ensure efficient reaction kinetics without side reactions. | google.comprepchem.com |

| Hydrogen Pressure | 500 - 600 psi | To provide sufficient hydrogen for the reduction of nitro groups. | google.comprepchem.com |

| Catalyst Filtration | Filtration at 70 - 120°C (Hot) | To effectively remove the solid catalyst before product precipitation. | google.com |

| Product Isolation | Cooling to room temperature | To induce crystallization and precipitation of the desired compound. | google.comprepchem.com |

| Final Purification | Recrystallization from dimethylacetamide | To achieve high purity, yielding pale yellow, needle-like crystals. | google.comprepchem.com |

Polymerization Chemistry: Utilizing N,n Bis 4 Aminophenyl Terephthalamide As a Monomer

Role of n,n'-Bis(4-aminophenyl)terephthalamide in High-Performance Polymer Synthesis

This compound is an amide-containing aromatic diamine monomer utilized in the synthesis of high-performance polymers. nih.gov The presence of pre-formed amide linkages within the monomer's backbone contributes to the enhanced thermal stability and rigidity of the resulting polymers. Its structure allows for the creation of wholly aromatic polyamides and poly(amide-imide)s, which are known for their favorable balance of physical and chemical properties. ntu.edu.twntu.edu.tw

Polymers derived from this class of monomers are often characterized by high glass-transition temperatures, excellent thermal stability, and good mechanical strength. ntu.edu.tw For instance, the reaction product of this compound and terephthalic acid chloride yields poly(para-phenylene) terephthalamide (B1206420), a polymer recognized for its application as a high-strength, high-elasticity, and heat-resistant fiber. google.com The incorporation of such rigid, aromatic structures is a key strategy for developing materials suitable for demanding applications in the aerospace, electronics, and automotive industries. matec-conferences.orgnih.gov

Development of Poly(amide-imide)s (PAIs)

Poly(amide-imide)s (PAIs) are a class of high-performance thermoplastics that merge the excellent mechanical properties and chemical resistance of polyamides with the superior thermal stability of polyimides. matec-conferences.orgnih.gov The synthesis of PAIs often involves the use of an amide-containing diamine, such as this compound, which reacts with an aromatic dianhydride. nih.govmdpi.com This approach builds both amide and imide functionalities into the polymer backbone, resulting in materials with a unique combination of properties.

The formation of PAIs from this compound is typically achieved through a polycondensation reaction with various aromatic tetracarboxylic dianhydrides. ntu.edu.twmdpi.com This process is generally carried out using a conventional two-step method. ntu.edu.twmdpi.com In the first step, the diamine and an equimolar amount of the dianhydride react in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), to form a soluble poly(amic acid) precursor. ntu.edu.twmdpi.comnih.gov

A variety of aromatic dianhydrides can be employed to tailor the final properties of the PAI. The choice of dianhydride influences factors like solubility, thermal stability, and mechanical strength of the resulting polymer. nih.govmdpi.com

Table 1: Examples of Aromatic Dianhydrides Used in PAI Synthesis

| Dianhydride Abbreviation | Full Chemical Name | Source(s) |

|---|---|---|

| PMDA | Pyromellitic dianhydride | nih.govmdpi.com |

| BTDA | 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride | nih.govmdpi.com |

| OPDA | 4,4'-Oxydiphthalic anhydride (B1165640) | nih.govmdpi.com |

| 6FDA | 2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride | mdpi.comnih.gov |

| BPDA | 3,3',4,4'-Biphenyltetracarboxylic dianhydride | mdpi.comresearchgate.net |

The reactivity of the dianhydride is influenced by its chemical structure. For example, electron-withdrawing groups on the dianhydride enhance the acidity of the carbonyl carbon, facilitating the reaction with the amine. nih.gov

The molecular architecture and final properties of poly(amide-imide)s are significantly influenced by the reaction conditions during polymerization. Key parameters that must be controlled include reaction temperature, reaction time, and the concentration of monomers (solid content). matec-conferences.org

Research has shown that the relationship between intrinsic viscosity—a measure of the polymer's molecular weight—and these parameters often follows a parabolic law. matec-conferences.org For a PAI system synthesized from trimellitic anhydride chloride (TMAC) and 4,4'-methylenedianiline (B154101) (MDA), optimal conditions were found to be a reaction temperature of 140°C for 120 minutes with a 30% solid content. matec-conferences.org Solvents also play a critical role; dipolar aprotic amide solvents like DMAc and NMP are commonly used as they act as Lewis bases and facilitate the reaction. vt.edu The subsequent curing process, including heating rate and final curing temperature and time, also dramatically affects the mechanical properties, such as tensile strength and elongation, of the final PAI films. matec-conferences.org

The synthesis of PAIs via the two-step polycondensation route proceeds through a poly(amic acid) intermediate. youtube.com This precursor polymer is formed by the reaction of an aromatic diamine with an aromatic dianhydride at a low temperature. ntu.edu.twyoutube.com The poly(amic acid) is then converted to the final polyimide structure through a process called imidization, which involves cyclization with the elimination of water. youtube.comresearchgate.net

Imidization can be achieved through two primary methods:

Thermal Imidization: The poly(amic acid) is subjected to a thermal curing process, typically involving heating at temperatures ranging from 150°C to 400°C. researchgate.netvt.eduyoutube.com This process is often carried out in stages to control the removal of solvent and the cyclization reaction. researchgate.netyoutube.com During thermal treatment, the amic acid groups cyclize to form stable imide rings. researchgate.net This method is particularly useful for producing films and coatings. vt.edu

Chemical Imidization: This method involves treating the poly(amic acid) with a dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine like pyridine, at ambient temperatures. ntu.edu.twvt.edu The final polyimide often precipitates from the solution as it forms. vt.edu

The conversion of the poly(amic acid) to a polyimide involves significant changes in molecular weight and mechanical properties. vt.edu The imidization process is crucial for developing the high thermal stability and mechanical strength characteristic of the final PAI material. researchgate.net The degree of imidization can be monitored using techniques like Fourier-transform infrared (FTIR) spectroscopy. researchgate.netresearchgate.net

Synthesis of Aromatic Polyamides Incorporating the Compound

Wholly aromatic polyamides, or aramids, are a class of polymers known for their exceptional strength and thermal resistance. ntu.edu.tw The use of this compound as a monomer allows for the direct incorporation of both terephthalamide and p-phenylene amine units into the polymer chain. This can be achieved through direct polycondensation reactions with aromatic dicarboxylic acids or their derivatives. ntu.edu.twgoogle.com

Several direct polycondensation methods can be employed to synthesize aromatic polyamides from diamines and dicarboxylic acids, avoiding the need for highly moisture-sensitive diacid chlorides.

Yamazaki-Higashi Reaction: This high-temperature solution method utilizes a phosphite-based activating agent. The polymerization is conducted by heating a mixture of the diamine and a dicarboxylic acid in a polar aprotic solvent like NMP in the presence of triphenyl phosphite (B83602) and pyridine. researchgate.netnih.gov This method has been successfully used to synthesize high-molecular-weight poly(p-phenylene terephthalamide) (PPTA). researchgate.netnih.gov

Low-Temperature Solution Polycondensation: While often used with diacid chlorides, this method can be adapted. It involves reacting the diamine and dicarboxylic acid chloride in a polar aprotic solvent like NMP or DMAc, often with the addition of salts such as calcium chloride (CaCl₂) or lithium chloride (LiCl) to improve the solubility of the growing polymer chains and achieve high molecular weights. mdpi.commdpi.com

Catalytic Dehydrogenation: A more recent and cleaner approach involves the direct synthesis of polyamides from diols and diamines via catalytic dehydrogenation. nih.gov While this method traditionally uses diols, it represents a modern, high-atom-economy alternative to conventional condensation methods that require stoichiometric activating agents. nih.gov

These direct polycondensation techniques are vital for producing high-molecular-weight aromatic polyamides that are often difficult to process due to their rigid backbones and strong intermolecular hydrogen bonding. ntu.edu.tw

Fabrication of Poly(p-phenylene terephthalamide) (PPTA) and Related Structures

While the conventional and most common industrial synthesis of Poly(p-phenylene terephthalamide) (PPTA), the polymer renowned for its use in Kevlar®, involves the low-temperature polycondensation of p-phenylenediamine (B122844) (PPD) and terephthaloyl chloride (TPC) rsc.orgresearchgate.net, an alternative pathway utilizes this compound as a key intermediate or prepolymer.

In this advanced method, this compound is reacted with terephthaloyl chloride in an amide solvent to yield the final PPTA polymer. google.com This approach is notable because the starting monomer already contains the fundamental repeating unit of PPTA. The polymerization essentially extends the chain by linking these pre-formed units together. A key advantage cited for this process is the potential for a more cost-effective synthesis route compared to methods relying solely on p-phenylenediamine, as well as a reduction in the amount of corrosive terephthaloyl chloride required to achieve the same quantity of polymer. google.com

The synthesis of the this compound monomer itself can be achieved through a multi-step process, starting from the nitration of N,N'-bis(phenyl) terephthalamide to form N,N'-bis(4-nitrophenyl)terephthalamide, followed by a reduction step to convert the nitro groups to the reactive amino groups. google.com The subsequent polymerization to PPTA must be carefully controlled in a suitable solvent system, often a mixture of N-methyl-2-pyrrolidone (NMP) and calcium chloride, to keep the rigid polymer chains in solution as they grow. researchgate.netgoogle.com The molecular weight of the resulting PPTA is a critical factor for its mechanical properties and can be influenced by reaction conditions such as monomer concentration, temperature, and stirring. rsc.org

Formation of Polybenzimidazoles from the Compound

Direct homopolymerization of this compound does not yield polybenzimidazoles (PBIs), as the monomer lacks the necessary ortho-diamine functionality required for the characteristic benzimidazole (B57391) ring formation. wikipedia.org Standard PBI synthesis involves the polycondensation of an aromatic tetraamine, such as 3,3',4,4'-tetraaminobiphenyl, with a dicarboxylic acid or its derivative. wikipedia.orgresearchgate.net

However, this compound can be effectively utilized as a comonomer in the synthesis of aramid copolymers that incorporate benzimidazole moieties into their structure. This strategy allows for the creation of hybrid polymers that combine the properties of both aramids and PBIs. For instance, co-poly(p-phenylene terephthalamide) (co-PPTA) fibers have been successfully prepared by copolymerizing a mixture of p-phenylene diamine (p-PDA), terephthaloyl chloride (TPC), and specific benzimidazole-containing diamines like 2-(4-aminophenyl)-5-aminobenzimidazole (BIA). nih.gov By substituting a portion of the standard p-PDA with n,n'-Bis(4-aminophenyl)terephphthalamide and including a benzimidazole-containing monomer, it is possible to engineer a polymer backbone featuring both amide and benzimidazole linkages. This approach modifies the polymer's microstructure, enhancing properties such as thermal stability and mechanical strength, with reported tensile strengths reaching up to 2.45 GPa for certain copolymer compositions. nih.gov

Advanced Polymer Architectures and Functionalization Strategies

The inherent rigidity and strong intermolecular hydrogen bonding in aramids, while responsible for their strength, also lead to poor solubility, limiting their processability. A key strategy to overcome this is the introduction of pendant (side) groups onto the polymer backbone. Using this compound as a base monomer, this can be achieved by copolymerizing it with other diamines or diacid chlorides that contain bulky or flexible pendant groups.

This modification disrupts the polymer chain's regular packing, which reduces crystallinity and enhances solubility in organic solvents. nih.gov For example, aramids have been synthesized with pendant phenoxy groups or trifluoromethyl (–CF3) groups, resulting in polymers that are soluble in solvents like N,N-dimethylacetamide (DMAc) and can be cast into transparent, tough films. mdpi.com Similarly, introducing polar hydroxyl (–OH) side groups via a suitable comonomer can also improve solubility and provides a functional site for further chemical modifications. nih.gov These functionalized aramids often retain high thermal stability, with glass transition temperatures remaining well above 280°C, while gaining processability. researchgate.net

Table 1: Properties of Functionalized Aramids

| Pendant Group/Modification | Polymer System | Key Improved Properties | Tensile Strength (MPa) | Ref. |

|---|---|---|---|---|

| Hydroxyl Side Group | Aramid Copolymer | Enhanced solubility, film-forming | 95 | nih.gov |

| Asymmetrical Diaryl-Ether | Modified Aramid | Amorphous, soluble in organic solvents | 90–128 | nih.gov |

There is significant interest in developing high-performance polymers with integrated electronic functions for applications in electrochromic devices and hole-transporting layers. Polyamides derived from this compound can be endowed with electroactive properties by copolymerizing them with specialized monomers containing redox-active units.

A prominent strategy involves the synthesis of novel diamine monomers that incorporate moieties like triphenylamine (B166846) (TPA). ntu.edu.tw20.210.105 These TPA-containing diamines can be polymerized with dicarboxylic acids to create polyamides where electroactive TPA units are pendant to the main chain. When subjected to an electrical potential, these polymers exhibit reversible oxidation and reduction (redox) cycles, which are accompanied by distinct color changes. ntu.edu.tw For instance, polyamide films can switch from a colorless or pale yellowish neutral state to green and blue in their oxidized forms. 20.210.105ntu.edu.tw These materials demonstrate excellent electrochemical and electrochromic stability, high coloration efficiency, and significant changes in optical transmittance. ntu.edu.tw20.210.105

Table 2: Electrochemical and Electrochromic Properties of Polyamides with TPA Segments

| Polymer System | First Oxidation Potential (V vs. Ag/AgCl) | Second Oxidation Potential (V vs. Ag/AgCl) | Electrochromic Color Change (Neutral → Oxidized) | Ref. |

|---|---|---|---|---|

| Polyamide with di-tert-butyl TPA | 0.57–0.60 | 0.95–0.98 | Colorless/Pale Yellow → Green → Blue | ntu.edu.twresearchgate.net |

To enhance the processability, flexibility, and toughness of rigid aramids, ether linkages can be incorporated into the polymer backbone, resulting in poly(amide-ether)s. This is typically achieved through the copolymerization of this compound and a standard diacid chloride (like TPC) with a diamine containing flexible ether bonds, such as 4,4'-oxidianiline (ODA). nih.gov The introduction of the ether linkage imparts greater rotational freedom to the polymer chain, disrupting the rigid rod-like structure and improving solubility.

This approach has been used to create novel aramid copolymers that remain soluble in polar organic solvents even at high molecular weights, allowing them to be processed into thin, transparent films. mdpi.com These poly(amide-ether) films exhibit high glass transition temperatures (270–293°C) and excellent mechanical properties, with tensile strengths exceeding 110 MPa and elongations at break over 50%. mdpi.com

Further diversification leads to segmented poly(ether-block-amide) copolymers, often known as thermoplastic polyamide elastomers (TPAEs). mdpi.com These materials consist of rigid polyamide "hard" segments and flexible polyether "soft" segments. While typically synthesized via a two-step method, one-pot polycondensation routes are being developed. By reacting this compound with a mixture of diacids and polyetheramines, it is possible to create copolymers that combine the strength of aramids with the elastomeric properties of polyethers, opening applications in high-performance flexible materials. mdpi.commdpi.com

Advanced Characterization Methodologies for Derived Polymeric Materials

Spectroscopic Techniques for Polymer Structural Elucidation

Spectroscopy is a cornerstone in the analysis of polymers, offering detailed information about their chemical structure, composition, and electronic properties.

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique used to confirm the successful polymerization and identify the key functional groups present in the polymer backbone. In polyamides derived from n,n'-Bis(4-aminophenyl)terephthalamide, FT-IR spectra provide definitive evidence of the amide bond formation.

The spectra of these aramids exhibit characteristic absorption bands. researchgate.netspectroscopyonline.comsyntechinnovation.com The N-H stretching vibration of the secondary amide group typically appears as a broad band in the region of 3300–3400 cm⁻¹. researchgate.netmdpi.com The formation of the amide linkage is further confirmed by two very strong and characteristic absorptions: the Amide I band (primarily C=O stretching) appearing around 1630-1685 cm⁻¹, and the Amide II band (a combination of N-H in-plane bending and C-N stretching) found near 1540 cm⁻¹. researchgate.netspectroscopyonline.comnih.gov Additionally, absorptions corresponding to aromatic C-H stretching are observed around 3035 cm⁻¹, and aromatic C=C stretching vibrations appear in the 1475-1614 cm⁻¹ region. researchgate.net The presence of these specific bands confirms the incorporation of the terephthalamide (B1206420) and aminophenyl moieties into the polymer chain. spectroscopyonline.comsyntechinnovation.com

Table 1: Typical FT-IR Characteristic Bands for Polyamides Derived from this compound

| Wavenumber (cm⁻¹) | Assignment | Type of Vibration |

| ~3300-3400 | Amide N-H | Stretching |

| ~3035 | Aromatic C-H | Stretching |

| ~1630-1685 | Amide C=O (Amide I) | Stretching |

| ~1540 | Amide N-H / C-N (Amide II) | Bending/Stretching |

| ~1475-1614 | Aromatic C=C | Stretching |

Data compiled from multiple sources. researchgate.netspectroscopyonline.comresearchgate.netnih.gov

In the ¹H-NMR spectra of polyamides based on this compound, the amide proton (N-H) typically appears as a singlet at a downfield chemical shift, often around 10.0 ppm in a solvent like DMSO-d₆. datapdf.com The aromatic protons from the phenyl rings show complex multiplets in the region of 6.5 to 8.5 ppm. ntu.edu.tw The integration of these signals allows for the verification of the relative number of protons, confirming the monomer ratio in the polymer backbone.

¹³C-NMR spectroscopy complements the ¹H-NMR data by providing information on the carbon skeleton. The carbonyl carbon of the amide group resonates at approximately 165 ppm. mdpi.com The various aromatic carbons appear in the 114 to 150 ppm range, with the specific chemical shifts being sensitive to their position and the substituents on the aromatic ring. ntu.edu.tw The disappearance of signals corresponding to the reactive end groups of the monomers and the appearance of new signals corresponding to the newly formed polymer structure provide conclusive evidence of successful polymerization. ntu.edu.tw

Table 2: Representative NMR Chemical Shifts (δ, ppm) for Aromatic Polyamides in DMSO-d₆

| Nucleus | Functional Group | Chemical Shift (ppm) |

| ¹H | Amide (N-H) | ~10.0 |

| ¹H | Aromatic (Ar-H) | ~6.5 - 8.5 |

| ¹³C | Amide (C=O) | ~165 |

| ¹³C | Aromatic (Ar-C) | ~114 - 150 |

Data compiled from multiple sources. ntu.edu.twdatapdf.com

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are employed to investigate the optical properties of the derived polyamides, which are important for applications such as transparent films or light-emitting devices. mdpi.commdpi.com

UV-Vis absorption spectra of these aromatic polyamides in solution (e.g., in NMP) typically show strong absorption bands in the range of 260–380 nm. researchgate.netntu.edu.tw These absorptions are attributed to π-π* electronic transitions arising from the extensive conjugation along the polymer backbone, involving the aromatic rings and the amide groups. researchgate.net The position of the absorption maximum (λmax) and the cut-off wavelength can be influenced by the specific structure of the polymer, with more rigid and planar backbones sometimes leading to a red-shift (longer wavelength). mdpi.com

Many aromatic polyamides also exhibit fluorescence. mdpi.com When excited with UV light, solutions of these polymers can emit light in the blue region of the visible spectrum, with emission maxima often observed between 390 nm and 460 nm. researchgate.net The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can vary depending on the polymer structure and the presence of specific chromophores. researchgate.netntu.edu.tw

Table 3: Summary of Optical Properties for Selected Aromatic Polyamides

| Polymer System | Solvent | Absorption λmax (nm) | Emission λmax (nm) |

| TPA-based Polyamides | NMP | 262-370 | 394-460 |

| tert-Butyltriphenylamine Polyamides | NMP | 356-366 | - |

Data compiled from multiple sources. researchgate.netntu.edu.tw

Thermal Analysis of Polymer Systems

Thermal analysis techniques are crucial for determining the operational temperature limits and thermal stability of polymeric materials, which are key performance indicators for high-performance aramids.

Differential Scanning Calorimetry (DSC) is used to measure the thermal transitions of a polymer as a function of temperature. hitachi-hightech.com A key parameter obtained from DSC analysis for amorphous or semi-crystalline polyamides is the glass transition temperature (Tg). The Tg represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. rsc.org

Table 4: Glass Transition Temperatures (Tg) for Various Aromatic Polyamides

| Polymer Type | Tg Range (°C) |

| Triphenylamine-containing Polyamides | 257–287 |

| Polyamides with Bulky Side Groups | 237–254 |

| Fluorinated Aromatic Polyamides | > 300 |

| Polyamide-imides | 236–298 |

Data compiled from multiple sources. ntu.edu.twmdpi.commdpi.com

Thermogravimetric Analysis (TGA) is a critical technique for evaluating the thermal stability and degradation behavior of polymers. youtube.com TGA measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (typically nitrogen or air). tainstruments.com

Aromatic polyamides based on this compound are renowned for their outstanding thermal stability. ntu.edu.tw TGA curves for these materials typically show insignificant weight loss up to temperatures well above 400 °C. nih.govrsc.org Key data points from TGA include the onset temperature of decomposition and the temperature at which 10% weight loss occurs (T₁₀), which is a common metric for comparing the thermal stability of different polymers. ntu.edu.tw For these aramids, T₁₀ values are frequently above 450 °C and can exceed 550 °C in a nitrogen atmosphere. ntu.edu.twntu.edu.tw

Furthermore, TGA provides the char yield, which is the percentage of material remaining at a high temperature (e.g., 800 °C) in an inert atmosphere. ntu.edu.tw The high aromatic content of these polymers leads to the formation of a significant amount of stable carbonaceous char upon decomposition, with char yields often greater than 60%. ntu.edu.twchemrevlett.com This high char yield is associated with excellent flame retardant properties. researchgate.net

Table 5: Thermal Stability Data for Aromatic Polyamides from TGA

| Polymer System | Atmosphere | 10% Weight Loss Temp. (°C) | Char Yield at 800 °C (%) |

| Triphenylamine-containing Polyamides | Nitrogen | > 550 | > 72 |

| Polyamides with tert-butyl groups | Nitrogen | 469–520 | 63–67 |

| Polyamide-imides from BAET | Nitrogen | ~400 | ~10 |

| Halogenated Aromatic Polyamides | - | > 420 | High |

Data compiled from multiple sources. ntu.edu.twntu.edu.twresearchgate.netacs.org

Thermo-mechanical Analysis for Material Response to Temperature and Stress

Thermo-mechanical analysis provides critical insights into the behavior of polymeric materials derived from this compound under the combined influence of thermal and mechanical loads. Dynamic Mechanical Analysis (DMA) is a key technique used to probe the viscoelastic properties, such as storage modulus (E'), loss modulus (E''), and the damping factor (tan δ), as a function of temperature.

Aromatic polyamides, or aramids, are known for their exceptional thermal and mechanical properties. nih.gov The incorporation of flexible ether linkages or bulky side groups can influence chain mobility and, consequently, the thermo-mechanical response. nih.govmdpi.com For instance, the glass transition temperature (Tg), often identified by the peak of the tan δ curve, is a crucial parameter indicating the transition from a rigid, glassy state to a more rubbery state. For high-performance aromatic polyamides, Tg values are typically high, reflecting the rigidity of the polymer backbone. nih.gov Research on related aromatic polyamides has shown Tg values ranging from 169°C to over 298°C, depending on the specific monomer composition and the presence of flexible or bulky groups. mdpi.com

The storage modulus (E') below the glass transition temperature is a measure of the material's stiffness. For aramids, this value is generally high. As the temperature increases through the glass transition region, the storage modulus experiences a significant drop, while the loss modulus, representing viscous dissipation of energy, reaches a maximum. expresspolymlett.com Studies on copolyamides have shown that blending can shift transition temperatures, indicating changes in miscibility and morphology. expresspolymlett.com For example, the introduction of cobalt(II) chloride into a polyimide matrix has been shown to create specific relaxations and alter the reinforcing effect depending on its concentration, as observed through DMA. mdpi.com

Table 1: Representative Thermo-mechanical Properties of Aromatic Polyamides This table compiles typical data ranges for aromatic polyamides to illustrate expected values for materials derived from this compound.

| Property | Value Range | Significance |

|---|---|---|

| Glass Transition Temp. (Tg) | 170°C - 300°C | Indicates the upper service temperature for structural applications. nih.govmdpi.com |

| Storage Modulus (E') (Glassy) | High (GPa range) | Represents the material's stiffness and load-bearing capacity. expresspolymlett.com |

| Storage Modulus (E') (Rubbery) | Low (MPa range) | Reflects the softer state of the material above Tg. |

| Tan δ Peak Height | Varies | Relates to the material's damping characteristics and chain mobility. |

Morphological and Microstructural Investigations

Wide-Angle X-ray Diffraction (WAXD), also known as X-ray Diffraction (XRD), is an indispensable technique for probing the solid-state structure of polymers derived from this compound. It provides detailed information about the degree of crystallinity, the arrangement of polymer chains, and the identification of crystalline forms (polymorphs).

Aromatic polyamides can exhibit semi-crystalline or amorphous structures depending on the rigidity of the polymer backbone and the potential for intermolecular hydrogen bonding. nih.gov The diffraction pattern of a semi-crystalline aramid typically shows sharp diffraction peaks superimposed on a broad amorphous halo. The positions of these peaks (in terms of the scattering angle, 2θ) relate to the d-spacings of the crystal lattice planes, while their intensity and width provide information on the size and perfection of the crystallites.

For conventional AABB-type polyamides, characteristic diffraction peaks are often observed. nih.gov For example, studies on a transparent polyamide, PAPACM12, identified its stable α-form crystal with diffraction peaks at 2θ values of 13.9° and 15.3°. nih.gov The introduction of bulky groups or flexible linkages, such as those in the this compound monomer, can hinder regular chain packing and lead to a more amorphous structure, which is characterized by broad, diffuse scattering patterns. mdpi.comresearchgate.net Conversely, the rigid nature of the terephthalamide unit promotes ordering. The balance between these structural features dictates the final degree of crystallinity. The degree of crystallinity can be quantitatively estimated by comparing the integrated intensity of the crystalline peaks to the total scattered intensity. researchgate.net This parameter significantly influences the material's mechanical properties, thermal stability, and solvent resistance.

Table 2: Typical WAXD Parameters for Semi-Crystalline Polyamides This table presents common diffraction data for AABB-type polyamides, providing a reference for analyzing polymers from this compound.

| Lattice Plane | Typical 2θ Range | Corresponding d-spacing (nm) | Structural Interpretation |

|---|---|---|---|

| (100) | 13.0° - 15.0° | ~0.5-0.7 | Represents spacing between adjacent chains within a hydrogen-bonded sheet. nih.gov |

| (010)/(110) | 15.0° - 16.0° | ~0.4-0.6 | Relates to the stacking distance between hydrogen-bonded sheets. nih.gov |

Microscopic techniques, particularly Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for visualizing the morphology of polymers derived from this compound from the nanometer to the micrometer scale.

SEM is widely used to study the surface topography and fracture surfaces of polymer films and fibers. bgu.ac.ilnih.gov For aromatic polyamides, SEM can reveal details about the texture of film surfaces, the presence of pores or defects, and the fibrillar nature of oriented fibers. nih.gov For instance, in thin-film composite membranes, SEM analysis of cross-sections can show distinct layers, such as a dense, stratified active layer on a porous support, which is critical for applications like nanofiltration. nih.gov The morphology observed via SEM can be directly correlated with the polymer's processing conditions and its ultimate performance. mdpi.com

TEM, which offers higher resolution, allows for the investigation of the internal microstructure. It can be used to visualize crystalline lamellae, phase separation in copolymers or blends, and the dispersion of any incorporated nanofillers. The morphology of aromatic polyamides is heavily influenced by the rigidity of the polymer backbone; linear, rigid backbones tend to form stratified or layered structures, while non-linear backbones may result in more isotropic, featureless morphologies. nih.gov

Electrochemical Characterization of Functionalized Polymers

The electrochemical properties of polymers derived from this compound are of significant interest, particularly when the polymer is functionalized with redox-active moieties or when the inherent amine groups can participate in electrochemical processes. Cyclic Voltammetry (CV) is the primary technique used for this characterization. sciepub.com

CV involves scanning the potential of an electrode coated with the polymer film and measuring the resulting current. The resulting voltammogram provides information about the oxidation and reduction potentials of the material, the reversibility of the redox processes, and the stability of the electroactive species. sciepub.com

Polymers based on this compound contain electrochemically active amine functionalities. The terminal amino groups, or other deliberately incorporated redox centers like phenothiazine (B1677639) or ferrocene, can undergo oxidation and reduction. rsc.orgmit.edu Studies on related aromatic polyamides containing redox-active units have shown multiple, stable, and reversible oxidation states. rsc.org For example, some functionalized polyamides exhibit reversible oxidation redox couples with potentials appearing between 0.47–0.85 V. rsc.org The ability to undergo reversible redox reactions opens up applications in electrochromic devices, where the material changes color upon oxidation or reduction, as well as in energy storage systems and electrochemical sensors. rsc.orgacs.orgmdpi.com The electrochemical behavior is highly dependent on the molecular structure, the presence of electron-donating or electron-withdrawing groups, and the electrolyte system used. nih.gov

Table 3: Key Parameters from Cyclic Voltammetry of Functionalized Aromatic Polymers This table outlines the electrochemical data that can be obtained from CV analysis of redox-active polymers.

| Parameter | Typical Value Range (vs. Ag/AgCl) | Significance |

|---|---|---|

| Oxidation Potential (Epa) | 0.4 V - 1.7 V | Potential at which the material is oxidized; relates to the ease of removing electrons. rsc.orgnih.gov |

| Reduction Potential (Epc) | Varies | Potential at which the material is reduced. |

| Peak Separation (ΔEp) | > 59/n mV | Indicates the reversibility of the redox process (n=number of electrons). A larger separation suggests quasi-reversible or irreversible kinetics. sciepub.com |

| Redox Stability | High (many cycles) | Measures the ability of the material to undergo repeated oxidation/reduction without degradation. rsc.org |

Structure Property Interrelationships in Polymers Derived from N,n Bis 4 Aminophenyl Terephthalamide

Studies on Polymer Solubility Characteristics

The solubility of high-performance aromatic polyamides is a critical factor for their practical application, as it dictates the methods by which they can be processed into useful forms such as films and fibers. ntu.edu.twmdpi.com Wholly aromatic polyamides, known as aramids, are notoriously difficult to dissolve due to their rigid backbones and strong intermolecular hydrogen bonds, which lead to high melting points and poor solubility in common organic solvents. ntu.edu.twntu.edu.tw

Polymers synthesized from n,n'-bis(4-aminophenyl)terephthalamide, particularly aromatic polyamides and poly(amide-imide)s, typically exhibit limited solubility. Their dissolution is generally confined to highly polar aprotic solvents. ntu.edu.twcapes.gov.brcapes.gov.brnih.gov These solvents are capable of disrupting the strong hydrogen bonds between the polymer chains.

Commonly effective solvents include:

N,N-dimethylacetamide (DMAc) ntu.edu.twcapes.gov.brcapes.gov.br

N-methyl-2-pyrrolidone (NMP) ntu.edu.twcapes.gov.brnih.gov

N,N-dimethylformamide (DMF) mdpi.comnih.gov

Dimethyl sulfoxide (B87167) (DMSO) mdpi.comnih.gov

In many cases, particularly for rigid-rod aramids with highly linear and symmetrical structures, dissolution in these solvents is not possible at room temperature and may require heating. ntu.edu.tw For polymers with particularly strong intermolecular interactions, the addition of inorganic salts, such as lithium chloride (LiCl) or calcium chloride (CaCl2), to the aprotic solvent is often necessary to achieve complete dissolution. ntu.edu.twntu.edu.twmdpi.com The salt is believed to form complexes with the amide groups, which helps to weaken the interchain hydrogen bonding and facilitate solvation. mdpi.com The amorphous nature of these polymers, as opposed to crystalline, generally favors better solubility. ntu.edu.twnih.gov

| Polymer Type | NMP | DMAc | DMF | DMSO | Pyridine | m-Cresol | THF | Notes |

|---|---|---|---|---|---|---|---|---|

| Aromatic polyamides with bulky triphenylamine (B166846) units | Soluble | Soluble | Soluble | Soluble | Soluble | -- | -- | Soluble at room temperature. ntu.edu.tw |

| Polyamides with tetraphenylfuran (B85685) units | Soluble | Soluble | -- | -- | Soluble | Soluble | -- | Generally soluble. capes.gov.br |

| Aromatic polyamides with 2,7-naphthoxy linkages | Soluble | Soluble | -- | -- | -- | -- | -- | Most polymers were soluble. capes.gov.br |

| Polyamides with pendent diphenylamino groups | Soluble on heating | Soluble on heating | Soluble on heating | Soluble on heating | -- | -- | Soluble on heating | Requires LiCl for dissolution in DMAc. ntu.edu.tw |

| Polyamides with methylene (B1212753) spacer groups | Soluble | Soluble | Soluble | Soluble | -- | -- | -- | Good solubility in aprotic solvents. nih.gov |

To overcome the processing challenges associated with poor solubility, significant research has focused on modifying the polymer structure to enhance their dissolution characteristics without compromising their desirable thermal properties. Several successful strategies have been developed:

Introduction of Bulky Pendant Groups: Attaching large, bulky side groups to the polymer backbone is a highly effective method. ntu.edu.twmdpi.comntu.edu.tw These groups, such as phenyl or triphenylamine moieties, disrupt the planarity of the polymer chain. ntu.edu.tw This steric hindrance prevents efficient chain packing and reduces the strength of intermolecular hydrogen bonding, thereby increasing the free volume and allowing solvent molecules to penetrate and solvate the polymer more easily. ntu.edu.twntu.edu.tw

Incorporation of Flexible Linkages: The introduction of flexible segments into the rigid polymer backbone can significantly improve solubility. mdpi.comnih.gov Common flexible units include ether (-O-), methylene (-CH2-), or hexafluoroisopropylidene (-C(CF3)2-) groups. mdpi.comkaist.ac.kr These "kinked" or flexible linkages increase the conformational freedom of the polymer chain, leading to a less ordered structure and improved solubility. mdpi.comresearchgate.net

Use of Unsymmetric Monomers: Polymerization involving unsymmetrical monomers leads to a reduction in the regularity and symmetry of the polymer chain. ntu.edu.tw This irregularity hinders the formation of a crystalline lattice, promoting an amorphous morphology that is generally more soluble than a semi-crystalline one. ntu.edu.twkaist.ac.kr

N-Substitution of Amide Groups: Directly addressing the issue of hydrogen bonding, the substitution of the amide hydrogen with groups like allyl or alkyl can dramatically increase solubility. researchgate.net This modification eliminates the hydrogen bond donor capability of the amide group, which is a primary contributor to the strong interchain forces in aramids.

Analysis of Thermal Performance and Stability

The defining characteristic of polymers derived from this compound is their exceptional thermal stability, making them suitable for high-temperature applications. This performance is evaluated primarily by the glass transition temperature (Tg), which marks the onset of large-scale segmental motion, and the decomposition temperature (Td), which indicates the point of chemical degradation.

The glass transition temperature is a critical parameter that defines the upper service temperature of an amorphous polymer. For polyamides and poly(amide-imide)s, Tg is governed by several structural factors:

Backbone Rigidity: A more rigid polymer backbone results in a higher Tg because more thermal energy is required to induce segmental motion. Wholly aromatic polyamides, with their interconnected phenyl rings, have inherently high Tgs. ntu.edu.tw The introduction of flexible linkages, such as ether or aliphatic groups, increases chain flexibility and typically lowers the Tg. nih.gov

Bulky Side Groups: The presence of bulky pendant groups can restrict the rotational freedom of the polymer backbone. ntu.edu.tw This steric hindrance limits segmental mobility, leading to a significant increase in the glass transition temperature. For instance, polyamides containing triphenylamine units exhibit high Tgs, often in the range of 257–287 °C. ntu.edu.tw

Intermolecular Interactions: Strong intermolecular forces, particularly hydrogen bonding between amide linkages, contribute to a higher Tg. These interactions act as physical crosslinks, restricting chain movement and requiring more energy to transition into a rubbery state. Strategies that disrupt hydrogen bonding, while improving solubility, can sometimes have a competing effect on Tg.

| Polymer Structural Feature | Tg Range (°C) | Reference |

|---|---|---|

| Polyamides with triphenylamine units | 257–287 | ntu.edu.tw |

| Polyamides with tetraphenylfuran units | 302–342 | capes.gov.br |

| Polyamides with 2,7-naphthoxy linkages | 246–327 | capes.gov.br |

| Polyamides with methylene spacer groups | 210–261 | nih.gov |

| Polyamides with trifluoromethyl groups | > 300 | kaist.ac.kr |

Aromatic polyamides are known for their high thermal decomposition temperatures. Thermogravimetric analysis (TGA) typically shows that these polymers are stable up to 400-450 °C, with significant weight loss occurring at higher temperatures. ntu.edu.twresearchgate.net The 10% weight loss temperature (T10) for many aramids derived from complex diamines can exceed 480-550 °C in a nitrogen atmosphere. ntu.edu.twcapes.gov.br

The primary mechanism for the thermal degradation of polyamides is the scission of the polymer chain at the C-N bond within the amide group. mdpi.com This initial breakdown creates smaller polymer fragments. mdpi.com Studies using pyrolysis techniques have shown that the degradation process can proceed through both radical homolytic and hydrolytic pathways. capes.gov.br The products evolved during decomposition typically include carbon dioxide, carbon monoxide, water, hydrocarbons, and various nitriles, reflecting the breakdown of the aromatic and amide structures. capes.gov.brcapes.gov.br The high char yields observed for many aromatic polyamides at elevated temperatures (e.g., >70% at 800 °C) are indicative of the formation of a stable, carbonaceous residue, which contributes to their excellent fire resistance. ntu.edu.tw

The processing window for a polymer is the temperature range between its glass transition temperature (Tg) and its decomposition temperature (Td). A wide processing window is essential for melt processability. However, for many high-performance aromatic polyamides, this window is very narrow or nonexistent. ntu.edu.twmdpi.com Their Tg can be exceptionally high, often approaching or even exceeding their Td, which means they decompose before they can be softened or melted for techniques like extrusion or injection molding. mdpi.com

This challenge is a major driver for the development of strategies to enhance solubility, as discussed in section 5.1.2. By making the polymers soluble in aprotic solvents, they can be processed from solution at temperatures well below their Tg. ntu.edu.tw Solution casting, for example, allows for the formation of thin, flexible, and tough films by dissolving the polymer, casting the solution onto a surface, and evaporating the solvent. ntu.edu.twntu.edu.twcapes.gov.brkaist.ac.kr This bypasses the difficulties of melt processing and enables the fabrication of components from these otherwise intractable materials. Therefore, the interplay between solubility, Tg, and Td is a central consideration in the design and application of polymers derived from this compound.

Mechanical Property Development and Characterization

The mechanical properties of polymers derived from this compound are fundamentally linked to their molecular architecture and the resulting solid-state structure. As this diamine is a monomer, its properties are expressed in the context of the final polymer, typically a poly(amide-imide) or copolyamide, formed by reaction with a dianhydride or dicarboxylic acid. The inherent rigidity of the terephthalamide (B1206420) unit and the potential for strong intermolecular hydrogen bonding via the amide linkages are key contributors to the high-performance characteristics of these materials.

Tensile Strength, Young's Modulus, and Elongation at Break in Polymer Films

Polymers synthesized using this compound are known for their impressive mechanical strength. For instance, a series of poly(amide-imide) (PAI) films, prepared by reacting pyromellitic dianhydride with various amide-containing diamines including those structurally similar to this compound, exhibited excellent mechanical properties. These films displayed high tensile strengths, ranging from 203.7 to 297.4 MPa. The robust performance is attributed to the rigid polymer backbones and strong intermolecular forces.

Table 1: Mechanical Properties of Representative Poly(amide-imide) Films

| Property | Value |

|---|---|

| Tensile Strength | 203.7 - 297.4 MPa |

| Glass Transition Temperature (Tg) | > 407 °C |

Data sourced from studies on PAI films with similar rigid amide structures.

#### 5.3.2. Assessing Film Toughness and Flexibility

The toughness and flexibility of polymer films are critical for their application in flexible electronics and other demanding fields. Films derived from this compound are often described as tough and flexible. For example, a novel family of electroactive polyamides prepared with a diamine monomer structurally related to this compound could be solution-cast into tough and flexible films. This indicates that despite their rigidity, the polymer chains can be processed to form non-brittle, robust materials.

Role of Interchain Interactions and Chain Packing on Mechanical Performance

The superior mechanical performance of polymers containing the this compound moiety is heavily reliant on the interplay of interchain interactions and efficient chain packing. The amide (-CONH-) linkages are pivotal, creating strong and directional hydrogen bonds between adjacent polymer chains. These hydrogen bonds act as physical crosslinks, significantly enhancing the material's strength and thermal stability.

Mcjps.orgodulation of Optical Properties in Derived Materials

The optical properties of materials derived from this compound are of significant interest for applications in optoelectronics. The aromatic nature of the monomer unit plays a crucial role in determining characteristics such as transparency, light transmittance, and photoluminescence.

Investigations into Transparency and Light Transmittance

The transparency of polymer films is dictated by their ability to transmit visible light with minimal absorption or scattering. Polyamides derived from aliphatic dicarboxylic acids and aromatic diamines, including those similar in structure to this compound, have been shown to be optically transparent in the visible region. In contrast, when aromatic dicarboxylic acids are used, the resulting fully aromatic polyamides tend to have a pale yellowish color due to the extended conjugation in the polymer backbone.

For specific applications requiring high transparency, the choice of the comonomer is critical. For instance, poly(amide-imide) films, while exceptionally strong and thermally stable, may exhibit coloration that can affect their light transmittance. The UV-Vis absorption spectra of these polymers typically show strong absorptions in the ultraviolet range, with the absorption edge extending into the visible spectrum depending on the extent of electronic conjugation within the polymer chain.

Photoluminescence and Fluorescence Behavior of Aromatic Polyimides and Polyamides

Aromatic polyamides and polyimides containing structures similar to this compound can exhibit photoluminescence (PL), emitting light after absorbing photons. Dilute solutions of certain electroactive polyamides have shown strong absorption bands in the range of 316–342 nm and exhibit photoluminescence maxima between 362–465 nm, which falls within the violet-blue region of the spectrum.

The fluorescence behavior is highly dependent on the chemical structure. Polyamides derived from aliphatic dicarboxylic acids tend to fluoresce with a higher quantum yield compared to their counterparts made with aromatic dicarboxylic acids. This is because the extended π-conjugation in fully aromatic systems can sometimes lead to non-radiative decay pathways that quench fluorescence. The study of the PL and fluorescence properties is crucial for developing these materials for applications such as light-emitting diodes (LEDs) or optical sensors.

Electrochromic Characteristics and Coloration Efficiency Studies

Aromatic polyamides and poly(amide-imide)s containing triarylamine units, which are structurally related to polymers from this compound, exhibit notable electrochromic properties. These characteristics arise from the ability of the triphenylamine (TPA) units to undergo reversible electrochemical oxidation, leading to distinct changes in color. mdpi.commdpi.com The oxidation process forms stable radical cations, which alters the electronic structure of the polymer and, consequently, its light absorption properties. mdpi.com

For instance, poly(amide-imide)s derived from TPA-containing diamines can switch from a colorless neutral state to a blue oxidized form. mdpi.com In some cases, multiple color changes are possible; for example, from pale yellow in the neutral state to green in a semi-oxidized state, and finally to deep blue in the fully oxidized state. mdpi.com The stability of these electrochromic and electrochemical properties is often superior in polyamides compared to their polyimide counterparts. This is attributed to the strongly electron-withdrawing nature of the imide group, which can increase the oxidation potential of the TPA unit and destabilize the resulting radical cation. mdpi.com

Coloration efficiency (η) is a key metric for evaluating electrochromic materials, quantifying the change in optical density per unit of charge injected or extracted. High coloration efficiency is desirable as it signifies a large optical change with minimal charge, leading to lower power consumption in devices like smart windows. acs.org Studies on various electrochromic polymers, such as those based on 3,4-alkylenedioxythiophenes and polyaniline, have reported a wide range of coloration efficiencies. For example, poly(3,3-dimethyl-3,4-dihydro-2H-thieno[3,4-b]dioxepine) (PProDOT-Me2) has shown a high coloration efficiency of 375 cm²/C. researchgate.net In some composite systems, even higher efficiencies, such as 1872.8 cm²/C at 600 nm, have been achieved, enabling low-power operation. acs.org The coloration efficiency is not always constant and can depend on the charge density and the switching voltage. researchgate.net

Table 1: Electrochromic Properties of Related Aromatic Polymers This table presents data for structurally related electroactive polymers, as specific data for polymers derived solely from this compound is not readily available.

| Polymer System | Color Change (Neutral to Oxidized) | Coloration Efficiency (η) | Wavelength (nm) | Reference |

|---|---|---|---|---|

| Polyamide-imide with TPA | Colorless to Blue | Not Specified | - | mdpi.com |

| Polyamide with Pyrenylamine | Colorless to Purple | Not Specified | - | mdpi.com |

| PProDOT-Me2 | Not Specified | 375 cm²/C | Not Specified | researchgate.net |

| PEDOT/PANI Device | Not Specified | 302 cm²/C (at 95% switch) | Not Specified | researchgate.net |

| PEDOT:PSS/PANI:PSS Film | Not Specified | 1872.8 cm²/C | 600 | acs.org |

Electrochemical Performance and Redox Behavior of Functionalized Polymers

The electrochemical behavior of polymers derived from this compound is intrinsically linked to the redox activity of the triarylamine moieties within the polymer backbone. Cyclic voltammetry is a common technique used to study the redox processes of these polymers, revealing information about their oxidation and reduction potentials, reversibility, and stability. rsc.orgnih.gov

Aromatic polyamides containing TPA units typically exhibit reversible oxidation redox couples. ntu.edu.tw For example, certain TPA-based polyamides show a reversible oxidation at 0.73–0.79 V versus an Ag/AgCl electrode. ntu.edu.tw The introduction of functional groups or different structural motifs can significantly alter the redox behavior. For instance, polyamides with four triarylamine cores in the repeating unit can display multiple quasi-reversible redox couples, corresponding to the successive removal of electrons from the different nitrogen centers. nih.gov The incorporation of electron-donating groups, such as methoxy (B1213986) groups, can lower the oxidation potentials and enhance redox stability. mdpi.com

The stability of the redox behavior is crucial for the long-term performance of electrochromic devices. Many aromatic polyamides demonstrate excellent electrochemical stability, maintaining their redox activity over thousands of cycles. nih.govntu.edu.tw The electrochemical properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be estimated from cyclic voltammetry data and UV-vis absorption spectra. mdpi.com This information is vital for designing and optimizing electronic and optoelectronic devices.

Table 2: Electrochemical Data for Related Aromatic Polyamides This table contains data for structurally related electroactive polymers, as specific information for polymers derived solely from this compound is not available.

| Polymer System | Oxidation Onset Potential (E_onset) (V) | First Oxidation (E½) (V) | HOMO Level (eV) | Reference |

|---|---|---|---|---|

| Methoxy-substituted TPA Polyamide | Not Specified | 0.73-0.79 | Not Specified | ntu.edu.tw |

| Polyamide with Four Triarylamine Cores | Lowered due to conjugation | Not Specified | Dependent on structure | nih.gov |

| MeOTPA-cored Poly(amide-amine) | Estimated from E_onset | Not Specified | Estimated from E_onset | mdpi.com |

Dielectric Characteristics and Electrical Insulation Properties

Aramid-based materials are well-regarded for their excellent electrical insulation properties, which are critical for applications in electronics and power systems. researchgate.net These polymers typically possess a low dielectric constant and low dielectric loss, which are essential for minimizing signal delay and cross-talk in high-frequency applications. electronics.orgglobethesis.com The dielectric constant of aramid fibers, such as Kevlar, is around 3.85. electronics.org